molecular formula C24H31NO12 B7796236 Fuc1-alpha-4GlcNAc1-b-4MU

Fuc1-alpha-4GlcNAc1-b-4MU

Cat. No.: B7796236
M. Wt: 525.5 g/mol
InChI Key: BYBMNJSPCSQJCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Fuc1-alpha-4GlcNAc1-b-4MU involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. The compound is typically synthesized in a laboratory setting using specialized equipment and reagents. Industrial production methods may involve scaling up these laboratory procedures to produce larger quantities of the compound while maintaining purity and consistency .

Chemical Reactions Analysis

Fuc1-alpha-4GlcNAc1-b-4MU undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Fuc1-alpha-4GlcNAc1-b-4MU involves its interaction with specific enzymes, such as glycosidases. These enzymes cleave the glycosidic bond in the compound, releasing 4-methylumbelliferone, which can be detected using fluorescence spectroscopy. This allows researchers to measure enzyme activity and study the molecular pathways involved in carbohydrate metabolism .

Comparison with Similar Compounds

Fuc1-alpha-4GlcNAc1-b-4MU is unique due to its specific glycosidic linkage and fluorescent properties. Similar compounds include:

These comparisons highlight the unique properties of this compound and its importance in scientific research.

Properties

IUPAC Name

N-[4-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO12/c1-9-6-16(28)35-14-7-12(4-5-13(9)14)34-23-17(25-11(3)27)19(30)22(15(8-26)36-23)37-24-21(32)20(31)18(29)10(2)33-24/h4-7,10,15,17-24,26,29-32H,8H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBMNJSPCSQJCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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